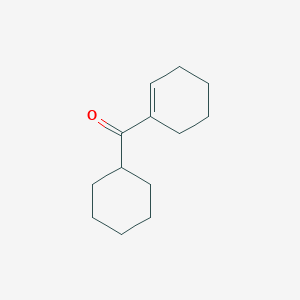

Cyclohexyl-1-cyclohexenyl Ketone

Description

Significance of Cyclohexenone Scaffolds in Synthetic Chemistry

The structural core of Cyclohexyl-1-cyclohexenyl Ketone contains a cyclohexenone moiety, which represents a highly significant and versatile scaffold in synthetic chemistry. Cyclohexenones are six-membered rings containing a ketone and a carbon-carbon double bond, specifically classified as α,β-unsaturated ketones. This arrangement of functional groups makes them powerful intermediates for the construction of complex molecular architectures.

The utility of the cyclohexenone scaffold stems from its multiple reactive sites, which allow for a wide array of chemical transformations. Synthetic chemists have developed numerous methods to prepare these valuable building blocks. organic-chemistry.org For instance, catalytic methods involving transition metals like rhodium and palladium have been employed to construct cyclohexenone rings from simpler precursors. organic-chemistry.org The development of enantioselective methods, such as those using chiral primary amine catalysts, has enabled the synthesis of specific stereoisomers of important cyclohexenone-containing molecules like the Wieland-Miescher ketone and the Hajos-Parrish ketone. organic-chemistry.orgorganic-chemistry.org These chiral building blocks are fundamental starting materials in the total synthesis of steroids and other natural products.

The α,β-unsaturated ketone functionality present in cyclohexenones is analogous to that found in other important classes of compounds, such as chalcones, which are also recognized as privileged scaffolds, particularly in medicinal chemistry. researchgate.net This underscores the broad importance of this structural motif in the design and synthesis of new functional molecules.

Historical Context of this compound Research

The specific research history of this compound is relatively contemporary. While the parent structure, cyclohexanone (B45756), was discovered as far back as 1888, the focused investigation and application of this more complex derivative appear to be a product of modern synthetic chemistry. wikipedia.org

A key milestone in the documented research of this compound is its application in nickel-catalyzed carbonylative Negishi cross-coupling reactions, as reported in a 2008 publication by Wang, Q., et al. cymitquimica.com This method utilizes the ketone as a precursor for the synthesis of other enones, highlighting its role as a reactive handle in carbon-carbon bond-forming reactions. cymitquimica.compharmaffiliates.com Its identification as a process-related impurity in the production of Dicycloverine also situates its study within the modern context of pharmaceutical analysis and process optimization. chemicea.comaquigenbio.com The compound is now commercially available as a reference standard for such analytical purposes. aquigenbio.com

Structural Features and Their Academic Relevance to Reactivity

The reactivity of this compound is fundamentally governed by its distinct structural features. The molecule can be deconstructed into three main components: a saturated six-membered cyclohexane (B81311) ring, a ketone functional group (C=O), and an unsaturated six-membered cyclohexene (B86901) ring.

The most academically relevant feature is the conjugation of the ketone's carbonyl group with the carbon-carbon double bond of the cyclohexene ring. This creates an α,β-unsaturated ketone system, which is a classic electron-withdrawing group that polarizes the molecule. This polarization renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction, often referred to as a Michael addition.

The stereochemistry of such nucleophilic additions is a subject of significant academic interest. The approach of a nucleophile to the planar sp²-hybridized carbonyl carbon and the adjacent double bond can be influenced by the steric bulk of the existing cyclohexyl group and the conformation of the cyclohexene ring. youtube.com For reactions on substituted cyclohexane rings, the incoming nucleophile's trajectory can determine whether it ends up in an axial or equatorial position, leading to different diastereomeric products. youtube.com This stereochemical control is a central theme in modern organic synthesis, and molecules like this compound serve as substrates for studying these principles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

cyclohexen-1-yl(cyclohexyl)methanone |

InChI |

InChI=1S/C13H20O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h7,12H,1-6,8-10H2 |

InChI Key |

ONWZINNFAFALNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Pathways

Electrophilic and Nucleophilic Character of the Ketone and Alkene Moieties

The reactivity of cyclohexyl-1-cyclohexenyl ketone is dictated by the electronic properties of its alkene and ketone components. The carbon-carbon double bond is an electron-rich region, making it susceptible to attack by electrophiles. Conversely, the carbonyl group features a polarized carbon-oxygen double bond, where the carbon atom is electron-deficient and thus a target for nucleophiles.

Electrophilic Addition Reactions

The alkene moiety in this compound readily undergoes electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile to give the final addition product. A common example is the reaction with hydrogen halides (like HBr), where the hydrogen acts as the electrophile and the halide as the nucleophile. The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms.

Another significant electrophilic addition is the reaction with halogens, such as bromine (Br₂). The bromine molecule becomes polarized as it approaches the double bond, leading to the formation of a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion results in the formation of a di-bromo derivative. mrcolechemistry.co.uk

Nucleophilic Attack on the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and is therefore a site for nucleophilic attack. testbook.com A wide variety of nucleophiles can react at this center, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl carbon, forming a new carbon-carbon bond and, after workup, a tertiary alcohol. orgsyn.org

Reductions of the ketone are also common nucleophilic addition reactions. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol upon quenching the reaction. youtube.com The stereochemistry of the resulting alcohol can be influenced by the size of the nucleophile and the steric hindrance around the carbonyl group. youtube.com

Oxidative Transformations

The presence of both an alkene and a ketone functional group, as well as allylic protons, makes this compound susceptible to various oxidative transformations. These reactions can be selective for a particular functional group or can lead to more extensive molecular changes.

Selective Oxidation Reactions

Selective oxidation of the alkene or the ketone can be achieved by choosing appropriate reagents and reaction conditions. For example, epoxidation of the carbon-carbon double bond can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a three-membered ring containing an oxygen atom, known as an epoxide, without affecting the ketone group. The oxidation of cyclohexene (B86901) with hydrogen peroxide over certain catalysts can yield cyclohexene oxide. acs.org

Conversely, the ketone can be oxidized under specific conditions. While ketones are generally resistant to oxidation, certain powerful oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. However, a more common transformation is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester.

| Oxidizing Agent | Target Functional Group | Primary Product |

| Peroxy acids (e.g., m-CPBA) | Alkene | Epoxide |

| Hydrogen Peroxide (with catalyst) | Alkene | Epoxide acs.org |

| Peroxy acids (Baeyer-Villiger) | Ketone | Ester |

Ozonolysis and Oxidative Cleavage

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. youtube.com When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., with zinc dust and water), the double bond in the cyclohexenyl ring is cleaved, leading to the formation of a dicarbonyl compound. doubtnut.comdoubtnut.comtardigrade.in The specific products will be a ketone and an aldehyde or two ketones depending on the substitution pattern of the original alkene. In the case of cyclohexene, ozonolysis followed by a reductive workup yields a dialdehyde. youtube.comdoubtnut.comdoubtnut.comtardigrade.in An oxidative workup (e.g., with hydrogen peroxide) would yield a dicarboxylic acid. This reaction is highly valuable for determining the structure of unsaturated compounds. youtube.com

A study on the ozonolysis of cyclohexene revealed the formation of highly oxidized multifunctional products, indicating complex reaction pathways beyond simple cleavage. acs.org

Allylic Oxidation Pathways

The hydrogen atoms on the carbon atoms adjacent to the double bond (allylic positions) are particularly susceptible to oxidation. researchgate.net This is because the intermediate radical or carbocation is stabilized by resonance with the double bond. Reagents like selenium dioxide (SeO₂) or chromium-based reagents can be used to selectively oxidize the allylic position to an alcohol or a ketone, leading to the formation of an α,β-unsaturated ketone. wpmucdn.comchemrxiv.org For instance, the allylic oxidation of cyclohexene can yield 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. researchgate.net The use of transition metal catalysts, such as those based on copper or palladium, can also facilitate allylic oxidation with air or other oxidants. wpmucdn.comnih.gov

The product distribution in the oxidation of cyclic alcohols has been shown to be influenced by the presence of a C=C bond, with allylic alcohols exhibiting greater C-H activation. figshare.com

Reductive Processes

Reductive processes involving this compound primarily target the conjugated system formed by the C=C double bond and the C=O double bond. The selectivity of these reductions—that is, which of the two bonds is reduced—is highly dependent on the chosen reagents and catalytic systems.

Conversion to Cyclohexyl Derivatives

The conversion of the cyclohexenyl moiety in this compound to a saturated cyclohexyl ring is a primary example of its reductive chemistry. This transformation is achieved through the hydrogenation of the carbon-carbon double bond. The resulting product is dicyclohexyl ketone.

Thermodynamically, the hydrogenation of a C=C bond is generally more favorable than the hydrogenation of a C=O bond. acs.orgtandfonline.com For α,β-unsaturated ketones, this preference often leads to the formation of the saturated ketone as the major product under many hydrogenation conditions. tandfonline.com This selective reduction of the alkene component is a common strategy in organic synthesis. A parallel process is seen in the synthesis of cyclohexyl phenyl ketone, where an intermediate, 3-cyclohexene-1-carboxylic acid, is hydrogenated to yield cyclohexanecarboxylic acid with a high conversion rate. google.com This underscores the efficiency of converting a cyclohexene ring to a cyclohexane (B81311) ring via catalytic hydrogenation.

Selective Hydrogenation of Unsaturated Ketones

The selective hydrogenation of α,β-unsaturated ketones like this compound is a significant area of research, as it allows for the targeted synthesis of either the saturated ketone or the allylic alcohol. tandfonline.com The outcome is dictated by the catalyst and reaction conditions employed.

The two principal pathways are:

1,4-Reduction: Hydrogenation across the C=C double bond to yield the saturated ketone (dicyclohexyl ketone).

1,2-Reduction: Hydrogenation of the C=O carbonyl group to yield the allylic alcohol [1-(cyclohex-1-en-1-yl)cyclohexyl]methanol.

Achieving high chemoselectivity is a primary challenge. acs.org Catalytic transfer hydrogenation, which avoids the use of high-pressure hydrogen gas, offers a versatile method for selectively producing allylic alcohols. rsc.org This technique uses hydrogen donors like secondary alcohols or formate (B1220265) salts, and the choice of metal catalyst is crucial for directing the selectivity. rsc.org

Conversely, certain catalyst systems are exceptionally effective at promoting 1,4-reduction to the saturated ketone. For instance, a well-defined Manganese(I) pincer complex has been shown to catalyze the highly chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, leaving the carbonyl and other functional groups intact. acs.orgnih.gov This reaction proceeds efficiently at ambient hydrogen pressure. nih.gov The steric hindrance from bulky groups near the C=C bond can also influence selectivity. acs.org

Table 1: Catalyst Influence on Hydrogenation of α,β-Unsaturated Ketones

| Catalyst Type | Hydrogen Source | Predominant Product | Reaction Pathway | Reference |

|---|---|---|---|---|

| Manganese(I) Pincer Complex | H₂ Gas | Saturated Ketone | 1,4-Reduction | acs.orgnih.gov |

| Various (Homogeneous/Heterogeneous) | Transfer (e.g., alcohols, formates) | Allylic Alcohol | 1,2-Reduction | rsc.org |

| Supported Metals (Pd, Pt, Ru) | H₂ Gas | Saturated Ketone/Aldehyde | 1,4-Reduction (Generally Favored) | acs.org |

Rearrangement Reactions

The structure of this compound allows for several types of molecular rearrangements, which are fundamental to understanding its stability and reactivity under different chemical environments.

Sigmatropic Rearrangements (e.g.,acs.orgrsc.org-Sigmatropic)

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent moves across a pi system. While a common reaction class in organic chemistry, specific studies detailing a acs.orgrsc.org-sigmatropic shift for this compound were not prominent in the surveyed literature. Hypothetically, a acs.orgrsc.org-hydride shift in the conjugated system could lead to the formation of an isomeric enol, altering the position of the double bond relative to the hydroxyl group.

Keto-Enol Tautomerization Dynamics

Like all ketones with an alpha-hydrogen, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. The equilibrium typically favors the keto form, but the enol or its conjugate base, the enolate, is a crucial intermediate in many of its reactions.

The relevance of enolates is highlighted in the mechanism of hydrogenation catalyzed by Manganese(I) complexes. acs.orgnih.gov The reaction is initiated by a hydride transfer to the ketone, which results in the formation of a manganese enolate intermediate. nih.gov This enolate is in equilibrium between two forms (Int-1A/1B as described in the source literature) before subsequent steps regenerate the catalyst and produce the final saturated ketone. nih.gov The formation and stability of this enolate intermediate are central to the catalytic cycle's success.

Intramolecular Hydride Shifts

Hydride shifts are rearrangements involving the migration of a hydrogen atom with its two bonding electrons. In the context of the reactivity of this compound, the most relevant hydride transfer process described is intermolecular, occurring from a catalyst. In the manganese-catalyzed hydrogenation, the reaction mechanism involves an outer-sphere hydride transfer from the catalyst directly to the α,β-unsaturated ketone. acs.orgnih.gov This transfer is a key step that initiates the reduction process, leading to the formation of the manganese enolate intermediate. nih.gov

Mechanistic Elucidation and Kinetic Studies

Investigation of Reaction Intermediates

The reactivity of Cyclohexyl-1-cyclohexenyl ketone is dictated by the formation of various transient species, including carbocations, radicals, and enolates. These intermediates are central to understanding the course of elimination, addition, catalytic, photochemical, and condensation reactions.

Carbocationic intermediates, while not always the most prevalent species in the reactions of α,β-unsaturated ketones, can play a significant role under specific conditions, particularly in elimination and addition reactions. An E1 elimination, for instance, proceeds through the formation of a carbocation intermediate after the departure of a leaving group. nih.govlibretexts.org The stability of this carbocation is paramount, with tertiary carbocations being more stable than secondary ones. libretexts.org In reactions where a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, this pathway can become significant. thieme.denih.gov

While direct studies on carbocationic intermediates in simple elimination or addition reactions of this compound are not extensively documented, its structural relationship to dicycloverine impurity A, [1,1'-Bicyclohexyl]-1-carboxylic acid, suggests a potential involvement in complex rearrangements. chemicea.comsigmaaldrich.com One such transformation where carbocation-like intermediates are plausible is the quasi-Favorskii rearrangement, which occurs when enolate formation is hindered. wikipedia.org

| Reaction Type | Intermediate | Key Features | Potential Relevance to this compound |

| E1 Elimination | Carbocation | Formation of a carbocation upon leaving group departure; potential for rearrangements. nih.govlibretexts.org | Could be involved in side reactions or specific synthetic transformations. |

| Acid-Catalyzed Addition | Carbocation | Protonation of the carbonyl or alkene can lead to carbocationic intermediates. | Relevant in additions of HX or H₂O under acidic conditions. |

| Quasi-Favorskii Rearrangement | Zwitterionic/Carbocation-like | Occurs in α-halo ketones where enolization is not possible. wikipedia.org | Could be a pathway in related halo-ketone precursors. |

The photochemistry of α,β-unsaturated ketones like this compound is rich and often proceeds through radical intermediates. slideshare.net Upon absorption of UV light, the n-π* transition can lead to the formation of an excited triplet state. nih.gov From this excited state, several reaction pathways involving radicals are possible.

The Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, generating an acyl radical and an alkyl radical. slideshare.net These radicals can then undergo further reactions such as decarbonylation or hydrogen abstraction. Another common photochemical reaction is the [2+2] photocycloaddition, which can occur from the triplet state to form cyclobutane (B1203170) derivatives. nih.gov The Paterno-Büchi reaction, the photocycloaddition of a carbonyl compound to an alkene, can also proceed via a radical mechanism to form oxetanes. slideshare.net Furthermore, in the presence of a hydrogen donor, photoreduction of the carbonyl group can occur through radical intermediates. magadhmahilacollege.org

| Photochemical Process | Radical Intermediate | Description |

| Norrish Type I Cleavage | Acyl and Alkyl Radicals | Homolytic cleavage of the C-CO bond. slideshare.net |

| [2+2] Photocycloaddition | Diradical Intermediate | Formation of a cyclobutane ring from two alkene units. nih.gov |

| Paterno-Büchi Reaction | Diradical Intermediate | Formation of an oxetane (B1205548) from a carbonyl and an alkene. slideshare.net |

| Photoreduction | Ketyl Radical | Hydrogen abstraction by the excited carbonyl group. magadhmahilacollege.org |

Enolates are arguably the most important intermediates in the chemistry of ketones, including this compound. The α-hydrogens of the cyclohexyl ring are acidic and can be removed by a base to form an enolate. As an α,β-unsaturated ketone, deprotonation can also occur at the γ-position of the cyclohexenyl ring, leading to the formation of an extended enolate, or dienolate. nih.gov These nucleophilic enolates are key intermediates in a wide range of condensation reactions, such as the aldol (B89426) and Claisen reactions. ncert.nic.in

The reaction of this compound with a primary amine leads to the formation of an imine, also known as a Schiff base. rsc.org This condensation reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of an iminium ion is a key step in this process. magadhmahilacollege.org If a secondary amine is used, an enamine can be formed. magadhmahilacollege.org

| Reaction | Intermediate | Reactants | Product |

| Enolate Formation | Enolate/Dienolate | Ketone + Base | Nucleophilic Intermediate |

| Imine Formation | Iminium Ion | Ketone + Primary Amine | Imine |

| Enamine Formation | Iminium Ion | Ketone + Secondary Amine | Enamine |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing definitive evidence for proposed mechanisms. wikipedia.orgslideshare.net

Deuterium (B1214612) labeling is frequently employed to investigate hydride shifts and to probe the formation of enols and enolates. rsc.orgquimicaorganica.orgyoutube.com In the context of this compound, treating the ketone with a deuterated solvent such as D₂O in the presence of an acid or base catalyst would lead to the exchange of the acidic α-hydrogens for deuterium. quimicaorganica.orgresearchgate.net The location and rate of this exchange can provide valuable information about the relative acidity of the different α-protons and the kinetics of enolate formation.

Should a reaction involving this ketone be suspected of proceeding through a carbocation rearrangement involving a hydride shift, the use of a specifically deuterated starting material would allow for the tracking of the deuterium atom in the final product, confirming or refuting the proposed mechanism. rsc.org

| Experiment | Isotope | Purpose | Expected Outcome for this compound |

| H/D Exchange | Deuterium | To identify acidic protons and study enolization. quimicaorganica.org | Incorporation of deuterium at the α- and γ-positions. |

| Mechanistic Study | Deuterium | To track the movement of hydrogen atoms (hydride shifts). rsc.org | The position of the deuterium label in the product reveals the reaction pathway. |

Carbon isotopes, such as ¹³C or ¹⁴C, are invaluable for elucidating mechanisms of reactions that involve the rearrangement of the carbon skeleton. wikipedia.org A classic example relevant to the chemistry of cyclic ketones is the study of the Favorskii rearrangement. This reaction involves the conversion of an α-halo ketone to a carboxylic acid derivative with ring contraction. wikipedia.org

Labeling studies have been instrumental in confirming the mechanism, which proceeds through a symmetric cyclopropanone (B1606653) intermediate. For instance, in a related system, the rearrangement of an α-chloro cyclohexanone (B45756) labeled with ¹⁴C at the carbonyl carbon resulted in a cyclopentane (B165970) carboxylic acid product where the label was equally distributed between two carbon atoms, consistent with the formation of a symmetrical intermediate. youtube.com Similar isotopic labeling studies could be designed to investigate potential rearrangements of halogenated derivatives of this compound.

| Reaction Under Study | Isotopic Label | Mechanistic Insight |

| Favorskii Rearrangement | ¹⁴C | Confirmed the formation of a symmetrical cyclopropanone intermediate. youtube.com |

| Biosynthetic Pathways | ¹³C | Elucidation of complex reaction cascades in natural product synthesis. nih.gov |

Reaction Rate Determination and Rate-Limiting Steps

The rate of a chemical reaction is a critical parameter that quantifies the speed at which reactants are converted into products. For reactions involving cyclic ketones similar to this compound, kinetic studies have been instrumental in elucidating the underlying mechanisms.

A pertinent example is the homogeneous hydrogenation of 2-cyclohexen-1-one (B156087), a structurally related α,β-unsaturated ketone. Studies using cationic ruthenium (Ru) and osmium (Os) complexes as catalyst precursors have shown that the reaction rate is dependent on the concentrations of both the metal complex and hydrogen gas. researchgate.net The catalytic hydrogenation of cyclohexanone, the saturated counterpart, was found to follow the rate law: r = k[M][H₂] , where [M] represents the concentration of the metal catalyst. researchgate.net

Table 1: Kinetic Data for the Hydrogenation of Cyclohexanone This interactive table summarizes the kinetic parameters for the hydrogenation of cyclohexanone using different metal catalysts.

| Catalyst Metal Center | Rate Law | Identified Rate-Limiting Step | Source |

| Ruthenium (Ru) | r = k[Ru][H₂] | Oxidative addition of hydrogen | researchgate.net |

| Osmium (Os) | r = k[Os][H₂] | Oxidative addition of hydrogen | researchgate.net |

Activation Energy Calculations for Unimolecular Decompositions and Transformations

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For unimolecular processes, where a single molecule rearranges or decomposes, this value is crucial for understanding thermal stability and reaction pathways.

Experimental and theoretical studies on the unimolecular gas-phase elimination of 1,1-dimethoxycyclohexane, a related cyclohexane (B81311) derivative, provide a clear example. This reaction, which yields 1-methoxy-1-cyclohexene and methanol, was found to be a homogeneous, unimolecular process that follows a first-order rate law. researchgate.net The temperature dependence of the rate constant is described by the Arrhenius equation, from which the activation energy was experimentally determined to be 193.9 ± 1.0 kJ/mol . researchgate.net Theoretical calculations using Density Functional Theory (DFT) support a concerted, polar four-membered cyclic transition state for this elimination. researchgate.net

In another example, the thermal decomposition of propylcyclohexane (B167486) was studied, and the kinetic data yielded an activation energy of 283 kJ·mol⁻¹ . scispace.com

Computational studies on cyclohexanone have identified several potential unimolecular decomposition pathways. These analyses indicate that the keto-enol tautomerization to 1-cyclohexenol has the lowest energy barrier, suggesting it is the most kinetically favorable initial step in its thermal decomposition. researchgate.net

It is also important to distinguish thermal decompositions from photochemical transformations. For enones, the functional group present in this compound, decomposition can be initiated by the absorption of UV light. In these photochemical reactions, the necessary activation energy is supplied by photons (E = hν), leading to electronically excited states that undergo transformations like isomerizations or cycloadditions. magadhmahilacollege.orgdoubtnut.com

Table 2: Activation Energies for Unimolecular Reactions of Cyclohexane Derivatives This interactive table presents experimentally determined activation energies for the decomposition of compounds related to this compound.

| Compound | Reaction Type | Activation Energy (Ea) | Method | Source |

| 1,1-Dimethoxycyclohexane | Unimolecular Elimination | 193.9 ± 1.0 kJ/mol | Experimental (Gas-phase kinetics) | researchgate.net |

| Propylcyclohexane | Thermal Decomposition | 283 kJ/mol | Experimental (Gas-phase kinetics) | scispace.com |

| Cyclohexanone | Keto-enol Tautomerization | Lowest energy barrier pathway | Computational (G3B3 method) | researchgate.net |

Influence of Catalysis on Reaction Mechanisms

Catalysis is pivotal in directing the transformation of this compound and its precursors, enabling reactions to proceed with greater speed and selectivity. The nature of the catalyst—from the specific metal center and its associated ligands to its physical phase—profoundly influences the reaction mechanism.

Role of Catalyst Ligands and Metal Centers

The reactivity of a metal-based catalyst is finely tuned by both the central metal atom and the surrounding molecules known as ligands. Different combinations can favor entirely different reaction pathways.

For instance, the synthesis of acyl-cyclohexenes can be achieved from 1,5-diols using an iridium(I) catalyst. scispace.com The choice of ligand is critical; a bulky, electron-rich phosphine (B1218219) ligand (CataCXium A) promotes an "acceptorless dehydrogenation" pathway, preventing the alternative conjugate reduction that would lead to a saturated cyclohexane ring. scispace.com The iridium center, coordinated by this specific ligand, facilitates the initial dehydrogenation, which is followed by a cascade of intramolecular steps, including a scispace.commagadhmahilacollege.org-hydride shift. scispace.com

In hydrogenation reactions of related ketones, the metal center is also crucial. A comparison of ruthenium (Ru) and osmium (Os) complexes for the hydrogenation of cyclohexanone showed that while both catalyze the reaction, the activation energy for the osmium catalyst is higher than for the ruthenium one, indicating a slower reaction under identical conditions. researchgate.net The ligands in these complexes, including triphenylphosphine (B44618) (PPh₃), carbon monoxide (CO), and acetonitrile (B52724) (NCMe), stabilize the metal center and modulate its electronic properties to facilitate the catalytic cycle. researchgate.net

Furthermore, this compound itself is used in the preparation of other enones through nickel-catalyzed carbonylative Negishi cross-coupling reactions, highlighting another application where a specific metal center dictates the reaction outcome. scispace.com

Heterogeneous vs. Homogeneous Catalysis

Catalysts are broadly classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). This distinction has significant implications for the reaction mechanism and industrial application.

Homogeneous catalysis is exemplified by the hydrogenation of 2-cyclohexen-1-one and cyclohexanone using soluble [MH(CO)(NCMe)₂(PPh₃)₂]BF₄ complexes (M = Ru, Os) in a 2-methoxyethanol (B45455) solution. researchgate.net In this system, the catalyst and reactants are all dissolved, allowing for high catalyst activity and selectivity under mild conditions. The mechanism involves discrete molecular species in a catalytic cycle, where intermediates can be studied using spectroscopic methods in solution. researchgate.net

Heterogeneous catalysis , in contrast, involves a catalyst in a different phase, typically a solid catalyst with liquid or gaseous reactants. A relevant example is the alkylation of phenol (B47542) using cyclohexanol (B46403), which proceeds via the dehydration of cyclohexanol to cyclohexene (B86901) on a solid acid catalyst like an acidic zeolite. doubtnut.com The reaction occurs at specific active sites on the catalyst surface. In this case, detailed spectroscopic analyses have shown that the reaction mechanism is governed by the concentration and strength of Brønsted acid sites on the zeolite. doubtnut.com The formation of protonated alcohol dimers on these sites can hinder the adsorption of cyclohexene, thereby slowing the subsequent alkylation step. This demonstrates how surface adsorption and the availability of active sites are key mechanistic features of heterogeneous catalysis, distinct from the solution-phase dynamics of homogeneous systems. doubtnut.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. These methods provide insights into molecular orbitals, charge distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is often employed to understand the reactivity of α,β-unsaturated ketones, a class of compounds to which Cyclohexyl-1-cyclohexenyl Ketone belongs. researchgate.net DFT calculations can elucidate the factors that determine whether a reaction proceeds via 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate addition). researchgate.net

For instance, studies on the addition of primary amines to α,β-unsaturated aldehydes and ketones have utilized DFT to show that the selectivity is often governed by conformational and stereoelectronic effects. researchgate.net In many cases, the 1,2-addition product is favored, leading to the formation of α,β-unsaturated imines. researchgate.net However, the steric bulk of the substituents on the carbonyl group can significantly influence the outcome, with some ketones, like methyl vinyl ketone, selectively undergoing 1,4-addition. researchgate.net DFT calculations help to rationalize these experimental observations by modeling the transition states and intermediates involved. researchgate.net

In the context of this compound, DFT could be used to predict the preferred sites for nucleophilic and electrophilic attack, the relative energies of its different conformations, and its reactivity in various chemical transformations. The calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide valuable information about its chemical behavior.

A hypothetical DFT study on this compound might involve the following parameters, similar to those used for other ketones: nih.gov

| Parameter | DFT Functional | Basis Set | Purpose |

| Geometry Optimization | M06-2X | 6-31+G(d,p) | To find the lowest energy conformation of the molecule. |

| Single-Point Energy | mPW1PW91 | 6-31+G(d,p) | To obtain a more accurate electronic energy for the optimized geometry. |

| Frequency Calculation | M06-2X | 6-31+G(d,p) | To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties. |

| NBO Analysis | M06-2X | 6-31+G(d,p) | To analyze the charge distribution and bonding interactions within the molecule. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. rsc.orgnih.gov These methods are particularly useful for studying the energetics of chemical reactions, such as determining reaction barriers and heats of formation. rsc.orgnih.govacs.org

For example, ab initio calculations have been used to study the kinetics of the reactions of various ketones with hydroxyl radicals. rsc.org In such studies, high-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to benchmark the results from more computationally economical methods. rsc.orgnih.gov These calculations provide detailed information about the potential energy surfaces of the reactions, including the structures of transition states and the activation energies for different reaction pathways. nih.gov

In the case of this compound, ab initio methods could be employed to investigate the mechanisms of its potential reactions, such as its oxidation, reduction, or participation in cycloaddition reactions. The calculated reaction energetics would provide a deeper understanding of its chemical stability and reactivity.

A representative ab initio study on the reaction of a ketone might involve the following computational levels: nih.gov

| Method | Basis Set | Application |

| MP2 | 6-311G(d,p) | Geometry optimization of reactants, transition states, and products. |

| CCSD(T) | cc-pVTZ | Single-point energy calculations for higher accuracy. |

| Intrinsic Reaction Coordinate (IRC) | MP2/6-311G(d,p) | To verify the connection between a transition state and the corresponding reactants and products. |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are essential tools for studying the three-dimensional structures and conformational flexibility of molecules.

The cyclohexanone (B45756) ring, present in a related structural class, also adopts a chair-like conformation, though the presence of the sp2-hybridized carbonyl carbon leads to some flattening of the ring compared to cyclohexane (B81311). youtube.com The conformational analysis of substituted cyclohexanones is more complex due to the interplay of steric and electronic effects. researchgate.net

For this compound, a detailed conformational analysis would involve identifying the most stable chair conformation of the cyclohexyl ring and the preferred orientation of the cyclohexenyl ring relative to the carbonyl group. This analysis is crucial for understanding its steric environment and how it might interact with other molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein. tubitak.gov.trnih.gov This method is widely used in drug discovery to screen for potential inhibitors of enzymes. tubitak.gov.tr Unsaturated ketone derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B). tubitak.gov.trnih.gov

The docking process involves generating a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The results of docking simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For a molecule like this compound, molecular docking could be used to explore its potential to bind to various biological targets. The methodological approach would involve:

Obtaining the three-dimensional structure of the target protein, often from a public database like the Protein Data Bank.

Preparing the protein structure by adding hydrogen atoms and assigning partial charges.

Generating a set of low-energy conformations of the ligand (this compound).

Docking the ligand conformations into the active site of the protein using a suitable docking program.

Analyzing the top-ranked docking poses to identify key binding interactions and predict the binding affinity.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For α,β-unsaturated ketones, the position of the C=O stretching vibration in the IR spectrum is sensitive to conjugation and ring size. libretexts.orgpressbooks.pub Saturated aliphatic ketones typically show a C=O absorption around 1715 cm⁻¹, while conjugation with a double bond lowers this frequency to around 1685 cm⁻¹. libretexts.orgpressbooks.pub

In ¹³C NMR spectroscopy, the carbonyl carbon of a ketone gives a characteristic signal in the range of 190-215 ppm. libretexts.orgpressbooks.pub The exact chemical shift can provide information about the electronic environment of the carbonyl group.

For this compound, computational methods could be used to predict its IR and NMR spectra. These predicted spectra could then be compared with experimental data to confirm the structure of the compound.

A summary of typical spectroscopic data for related ketones is presented below: libretexts.orgpressbooks.pub

| Spectroscopic Technique | Functional Group | Typical Absorption/Chemical Shift |

| Infrared (IR) Spectroscopy | Saturated Ketone C=O | ~1715 cm⁻¹ |

| Infrared (IR) Spectroscopy | α,β-Unsaturated Ketone C=O | ~1685 cm⁻¹ |

| ¹³C NMR Spectroscopy | Ketone C=O | 190-215 ppm |

| ¹H NMR Spectroscopy | Methyl Ketone (CH₃) | ~2.1 ppm |

Computational NMR and IR Spectral Prediction for Structural Verification

In modern chemical research, computational methods are indispensable tools for the structural elucidation of novel compounds. Techniques such as Density Functional Theory (DFT) and ab initio calculations allow for the accurate prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For a molecule like this compound, these computational predictions serve as a powerful complement to experimental data, aiding in the definitive confirmation of its structure.

The process of predicting NMR and IR spectra for this compound would typically involve several key steps. Initially, the three-dimensional geometry of the molecule is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This optimization seeks the lowest energy conformation of the molecule. Following geometry optimization, the same theoretical model is employed to calculate the NMR shielding tensors and vibrational frequencies.

The calculated NMR shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimentally obtained NMR spectra. Similarly, the calculated vibrational frequencies from the IR spectral prediction are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method.

Below are illustrative tables representing the kind of data that would be generated from such computational studies for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Vinyl H | 6.8 - 7.2 |

| Cyclohexyl α-H to C=O | 2.8 - 3.2 |

| Cyclohexenyl allylic CH₂ | 2.2 - 2.6 |

| Other Cyclohexyl & Cyclohexenyl CH₂ | 1.2 - 2.1 |

Note: These are representative values and the actual shifts would be more precisely calculated.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 195 - 205 |

| Quaternary C of C=C | 140 - 150 |

| Vinylic CH | 135 - 145 |

| Cyclohexyl α-C to C=O | 45 - 55 |

| Cyclohexenyl & Cyclohexyl CH₂ | 20 - 40 |

Note: These are representative values and the actual shifts would be more precisely calculated.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O | 1670 - 1690 | Carbonyl Stretch |

| C=C | 1630 - 1650 | Alkene Stretch |

| C-H (sp²) | 3000 - 3100 | Vinylic C-H Stretch |

| C-H (sp³) | 2850 - 2960 | Aliphatic C-H Stretch |

Note: These are representative values and the actual frequencies would be more precisely calculated and may be scaled.

By comparing these computationally predicted spectra with experimentally determined spectra, researchers can gain a high degree of confidence in the assigned structure of this compound. Discrepancies between the predicted and experimental data can also provide insights into subtle conformational or electronic effects within the molecule.

Reaction Pathway Mapping and Transition State Characterization

Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Through computational reaction pathway mapping, it is possible to identify the most likely sequence of elementary steps that transform reactants into products. A crucial aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants, intermediates, and products along the reaction coordinate.

The synthesis of α,β-unsaturated ketones such as this compound can often proceed through several potential pathways. One plausible route, suggested by related syntheses of substituted cyclohexenes, involves a tandem sequence of reactions. acs.org For instance, a key step could be a base-mediated acs.orggoogle.com-hydride shift within a suitable precursor. acs.org Computational studies can model such intricate rearrangements, providing detailed information about the energetics and geometries of the species involved.

To map a reaction pathway, computational chemists typically perform a series of calculations. This begins with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state connecting these minima on the potential energy surface is conducted. Various algorithms are available for locating these first-order saddle points. Once a transition state structure is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical synthesis of this compound, a key step might be the intramolecular aldol (B89426) condensation of a diketone precursor. The table below illustrates the kind of energetic data that would be obtained from a computational study of such a step.

Table 4: Calculated Energies for a Hypothetical Aldol Condensation Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Diketone) | 0.0 |

| Transition State | +15.2 |

| Product (β-Hydroxy Ketone) | -5.8 |

Note: These are representative values for a plausible reaction step.

Such computational investigations are invaluable for understanding the factors that control the feasibility and selectivity of a reaction. For example, by comparing the activation energies of competing pathways, one can predict which product is likely to be favored under a given set of reaction conditions. In the context of this compound synthesis, this could involve exploring different cyclization strategies or the influence of catalysts on the reaction mechanism. acs.orgnih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By mapping the magnetic environments of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the carbon skeleton and the placement of hydrogen atoms.

For a molecule such as Cyclohexyl-1-cyclohexenyl Ketone, standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons. The ¹H NMR would show complex multiplets for the aliphatic protons of the two cyclohexyl rings and a characteristic downfield signal for the vinylic proton on the cyclohexenyl ring. The ¹³C NMR would display signals for the carbonyl carbon, sp² carbons of the double bond, and sp³ carbons of the saturated rings.

To definitively assign these signals and piece together the molecular structure, two-dimensional (2D) NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons within each of the cyclohexyl and cyclohexenyl rings, allowing for the tracing of the proton connectivity throughout each ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon-proton pairs (¹JCH). columbia.edu It allows each proton signal to be directly mapped to the carbon atom it is attached to. For instance, the vinylic proton signal would correlate with the sp² carbon signal, and the various aliphatic proton signals would be assigned to their corresponding sp³ carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for connecting different structural fragments. Key HMBC correlations for this compound would include:

Correlations from the protons on the cyclohexyl ring alpha to the carbonyl group to the carbonyl carbon (C=O).

Correlations from the vinylic proton on the cyclohexenyl ring to the carbonyl carbon.

Correlations from protons on both rings to the quaternary sp² carbon of the double bond.

These combined techniques allow for the unambiguous assignment of every proton and carbon in the molecule, confirming the presence of the cyclohexyl, cyclohexenyl, and ketone functionalities and their precise connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on typical shifts for α,β-unsaturated ketones and cyclohexyl systems. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Carbonyl (C=O) | - | ~200 | Protons at C2', C2, C6 |

| Vinylic CH (C2) | ~6.8 | ~140 | C=O, C1, C3, C6 |

| Quaternary C (C1) | - | ~135 | Protons at C2, C6, C2' |

| Aliphatic CH₂ (Cyclohexenyl) | 1.6 - 2.4 | 22 - 28 | Adjacent carbons within the ring |

| Aliphatic CH (Cyclohexyl, C1') | ~3.0 | ~45 | C=O, C2', C6' |

| Aliphatic CH₂ (Cyclohexyl) | 1.1 - 1.9 | 25 - 30 | Adjacent carbons within the ring |

Beyond establishing connectivity, NMR can provide insights into the stereochemistry of the molecule, specifically the relative orientation of the two rings. The conformation of the cyclohexyl and cyclohexenyl rings influences the coupling constants (³JHH) between adjacent protons. Analysis of these coupling constants, often aided by the Karplus relationship, can help determine the axial or equatorial positions of protons. columbia.edu Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or its 1D equivalent (NOE) can identify protons that are close in space, even if they are not directly bonded. NOE correlations between protons on the cyclohexyl ring and protons on the cyclohexenyl ring would provide direct evidence for the preferred spatial arrangement and conformation of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

When coupled with Gas Chromatography (GC), a Mass Selective Detector (MSD) can analyze the fragments of this compound as it elutes from the GC column. In Electron Ionization (EI) mode, typically used in GC-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. nist.gov

The fragmentation of this compound would be expected to follow pathways characteristic of ketones. Key fragmentation processes include:

Alpha-Cleavage : The bonds adjacent to the carbonyl group are weak and prone to cleavage. This can result in the loss of the cyclohexyl radical (•C₆H₁₁) or the cyclohexenyl radical (•C₆H₉), leading to the formation of characteristic acylium ions.

McLafferty Rearrangement : This is a hallmark fragmentation for ketones with gamma-hydrogens. A hydrogen atom from the gamma-position on the cyclohexyl ring can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene (propene, if the chain is long enough, though more complex rearrangements are possible in cyclic systems).

Electrospray Ionization (ESI) is a softer ionization technique, often used with liquid chromatography (LC), that typically results in a protonated molecule [M+H]⁺ with less fragmentation. nih.govnih.gov Comparing the extensive fragmentation from GC-MS with the simpler spectrum from ESI-MS can help confirm the molecular weight and deduce the core structure.

Table 2: Predicted Key Mass Fragments for this compound (Molecular Weight: 192.30 g/mol )

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 192 | [C₁₃H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₆H₉CO]⁺ | α-Cleavage (Loss of •C₆H₁₁) |

| 83 | [C₆H₁₁]⁺ | Cleavage product |

| 81 | [C₆H₉]⁺ | Cleavage product |

| 55 | [C₄H₇]⁺ | Further fragmentation of cyclohexyl/enyl rings |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. spectroscopyonline.com These methods are exceptionally useful for identifying the functional groups present in a compound. carleton.edu

IR and Raman spectroscopy are complementary techniques. photothermal.comnih.gov IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. carleton.edu

For this compound, the key functional groups produce characteristic signals:

C=O Stretch : The carbonyl group gives rise to a very strong and sharp absorption in the IR spectrum. In a typical saturated ketone like cyclohexyl methyl ketone, this band appears around 1715 cm⁻¹. chemicalbook.com However, in this compound, conjugation of the carbonyl with the C=C double bond lowers the energy of the C=O bond, shifting this absorption to a lower wavenumber, typically in the range of 1665-1685 cm⁻¹. This shift is a definitive indicator of an α,β-unsaturated ketone system.

C=C Stretch : The alkene double bond within the cyclohexenyl ring will produce a vibrational band. In the IR spectrum, this stretch is often of medium intensity and appears around 1640-1650 cm⁻¹. In the Raman spectrum, the C=C stretch is typically much stronger and more intense than the C=O stretch, especially for a symmetrically substituted double bond, due to the large change in polarizability. elsevier.com

C-H Stretches : The spectrum will also feature C-H stretching vibrations. Signals just above 3000 cm⁻¹ are characteristic of the vinylic C-H bond (sp² C-H), while the numerous C-H bonds on the saturated ring portions will give strong absorptions just below 3000 cm⁻¹ (sp³ C-H). researchgate.net

These vibrational signatures provide a rapid and reliable method for confirming the presence of the key α,β-unsaturated ketone moiety.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| sp³ C-H Stretch | IR, Raman | 2850 - 2960 | Strong |

| sp² C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| C=O Stretch (conjugated) | IR | 1665 - 1685 | Strong |

| C=C Stretch | Raman | 1640 - 1650 | Strong |

| C=C Stretch | IR | 1640 - 1650 | Medium |

| C-H Bend | IR, Raman | 1350 - 1470 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, X-ray crystallography would definitively establish the spatial relationship between the cyclohexyl and cyclohexenyl rings and the orientation of the ketone group. It would provide precise measurements of the dihedral angles between the planes of the two rings and the carbonyl group, offering insight into the degree of conjugation and steric hindrance within the molecule.

As of the latest literature review, specific single-crystal X-ray diffraction data for this compound is not publicly available. The successful application of this technique would first require the growth of a suitable single crystal of the compound, which can be a challenging step.

Once a suitable crystal is obtained, the process involves mounting the crystal on a goniometer and exposing it to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation.

The kind of data that would be obtained from such an analysis is typically presented in a crystallographic information file (CIF) and summarized in tables within a research publication. Below is a hypothetical table illustrating the type of crystallographic data that would be determined for this compound.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₂₀O |

| Formula weight | 192.30 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.045 |

| Absorption coefficient (mm⁻¹) | 0.065 |

| F(000) | 424 |

This table showcases the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and other key parameters that define the crystal lattice. Further tables in a full crystallographic report would detail atomic coordinates, bond lengths, and bond angles, providing a comprehensive picture of the molecule's solid-state structure. The determination of this data would be a significant contribution to the chemical understanding of this compound.

Role As a Synthetic Intermediate and Synthon in Complex Molecule Construction

Building Block for Carbocyclic Ring Systems

The synthesis of carbocyclic ring systems is a cornerstone of organic chemistry, with applications ranging from natural product synthesis to materials science. Cyclohexyl-1-cyclohexenyl ketone has demonstrated its utility as a building block in the formation of such systems. For instance, it can be employed in reactions that lead to the construction of fused or spirocyclic ring systems. The ketone functionality and the adjacent double bond provide reactive sites for a variety of annulation strategies.

Furthermore, the synthesis of the cyclohexyl motif is of significant importance in the creation of naturally occurring and biologically relevant molecules. acs.org Methodologies that provide access to functionalized cyclohexenes are therefore highly valuable. acs.org

Precursor to Substituted Cyclohexene (B86901) and Cyclohexane (B81311) Derivatives

This compound is a valuable precursor for the synthesis of a diverse range of substituted cyclohexene and cyclohexane derivatives. The enone functionality within the molecule allows for a variety of transformations, including conjugate additions, reductions, and cycloadditions, to introduce new substituents and stereocenters.

Recent research has highlighted an atom-economical methodology to access substituted acyl-cyclohexenes from 1,5-diols and pentamethylacetophenone, a process that can be diversified to a wide range of carbonyl derivatives under mildly acidic conditions. acs.org This method provides a direct route to highly functionalized cyclohexenes with excellent regiocontrol. acs.org The resulting cyclohexenyl ketone products can be readily cleaved under mild acidic conditions to access a range of valuable substituted cyclohexene derivatives. acs.org

Optically active γ-substituted cycloalkenones are synthetically important as they are used as precursors in the synthesis of natural products and pharmaceutically active molecules. nih.gov The development of efficient routes to such building blocks is of considerable interest. nih.gov

Utility in the Synthesis of Fluorinated Organic Compounds

While direct research on the use of this compound in the synthesis of fluorinated organic compounds is not extensively documented in the provided results, the general importance of fluorinated compounds in pharmaceuticals and materials science suggests that derivatives of this ketone could be valuable intermediates. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.

Diversification into Other Carbonyl and Hydrocarbon Derivatives

The reactivity of the carbonyl group and the carbon-carbon double bond in this compound allows for its conversion into a wide array of other carbonyl and hydrocarbon derivatives.

The ketone can undergo reduction to the corresponding alcohol, cyclohexyl(cyclohex-1-en-1-yl)methanol, which can be further dehydrated to form a diene. Alternatively, the ketone can be converted to an oxime or a hydrazone, which can then undergo rearrangement or reduction to yield amines or alkanes, respectively.

Furthermore, the carbon-carbon double bond can be hydrogenated to produce cyclohexyl cyclohexyl ketone, or it can undergo oxidation to form various oxygenated derivatives. Acyl-cyclohexene products can be diversified into a wide range of carbonyl derivatives under mildly acidic conditions. acs.org

The conversion of cyclohexanone (B45756) to cyclohexane is a common transformation that can be achieved through several methods, including the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using a zinc-mercury amalgam in concentrated hydrochloric acid). quora.com These reactions convert the keto group into a methylene (B1212753) group. quora.com

Q & A

Q. What are the critical safety protocols for handling Cyclohexyl-1-cyclohexenyl Ketone in laboratory settings?

this compound requires strict safety measures due to limited toxicological data. Key protocols include:

- Conducting experiments in well-ventilated fume hoods to avoid inhalation of vapors or aerosols .

- Wearing personal protective equipment (PPE): EN 166-certified safety goggles, flame-resistant lab coats, and nitrile gloves compliant with EN 374 standards .

- Storing the compound in sealed containers away from heat sources (flash point: 73°C) and incompatible materials, such as strong oxidizers .

Q. Which spectroscopic and chemical methods are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify cyclohexyl protons (δ 1.0–2.5 ppm) and the ketone carbonyl group (δ 205–220 ppm) .

- Infrared Spectroscopy (IR): Confirm the presence of the carbonyl stretch (~1700 cm) and alkene C=C bond (~1600 cm) .

- Chemical Tests: Perform the iodoform test (positive for methyl ketones) or Schiff’s reagent to distinguish between aldehydes and ketones .

Q. How should solubility characteristics guide solvent selection for reactions involving this compound?

The compound is soluble in DMSO but poorly soluble in water. Optimal solvent choices include:

- Polar aprotic solvents (e.g., DMSO, DMF) for nucleophilic reactions targeting the ketone group.

- Low-polarity solvents (e.g., dichloromethane) for Friedel-Crafts acylation or Grignard reactions, ensuring compatibility with moisture-sensitive conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data across different sources for this compound?

Discrepancies in hazard classifications (e.g., eye irritation Category 2 vs. incomplete data) require:

- Cross-referencing SDS from multiple suppliers (e.g., Key Organics, Targetmol) to identify consensus recommendations .

- Conducting independent risk assessments using computational toxicology tools (e.g., QSAR models) to predict acute toxicity endpoints .

- Implementing precautionary measures (e.g., secondary containment, emergency eyewash stations) as outlined in GHS guidelines .

Q. What experimental design considerations are critical for optimizing recrystallization of this compound?

- Solvent Selection: Use DMSO or ethanol-water mixtures, balancing solubility at high temperatures (melting point: 17°C) and low-temperature crystallization efficiency .

- Cooling Rate: Gradual cooling (0.5–1°C/min) to avoid amorphous solid formation.

- Purity Monitoring: Validate crystal purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect residual solvents or byproducts .

Q. How can researchers address analytical challenges in quantifying trace impurities or degradation products?

- Derivatization Techniques: Enhance GC-MS sensitivity by silylating the ketone group (e.g., BSTFA) to improve volatility and detection limits .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor for cyclohexenyl oxidation products using LC-MS/MS .

- Method Validation: Include internal standards (e.g., deuterated analogs) to correct for matrix effects in biological or environmental samples .

Q. What strategies mitigate risks when scaling up reactions involving this compound?

- Thermal Hazard Analysis: Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>135°C) .

- Process Safety: Implement spark-proof equipment and inert gas purging to prevent combustion (autoignition temperature data unavailable) .

- Environmental Controls: Treat waste with activated carbon adsorption to prevent aquatic contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.